

Butane-2-sulfonyl Chloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butane-2-sulfonyl chloride*

Cat. No.: *B1271410*

[Get Quote](#)

An In-depth Examination of **Butane-2-sulfonyl Chloride**, Including its Chemical Identity, Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry and Drug Development.

Introduction

Butane-2-sulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile intermediate in organic synthesis.^[1] Its utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl chloride moiety an excellent leaving group and a key functional group for introducing the sec-butanesulfonyl group into various molecules.^[2] This reactivity allows for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of **butane-2-sulfonyl chloride**, focusing on its chemical structure, physicochemical properties, synthetic routes, and its role in research and development, particularly in the pharmaceutical industry.

Chemical Identity and Structure

The unique structural arrangement of **butane-2-sulfonyl chloride**, with a chiral center at the second carbon atom, influences its reactivity and the stereochemistry of its subsequent products.

- Chemical Name: **Butane-2-sulfonyl chloride**^[3]

- Synonyms: 2-Butylsulfonyl chloride, sec-Butylsulfonyl chloride[1][4]
- CAS Number: 4375-72-8[1][3][4][5][6]
- Molecular Formula: C₄H₉ClO₂S[1][3][4][5]
- Canonical SMILES: CCC(C)S(=O)(=O)Cl[4]
- InChI Key: WKIXWKIEOCQGAF-UHFFFAOYSA-N[4]

Structure:

Caption: 2D structure of **butane-2-sulfonyl chloride**.

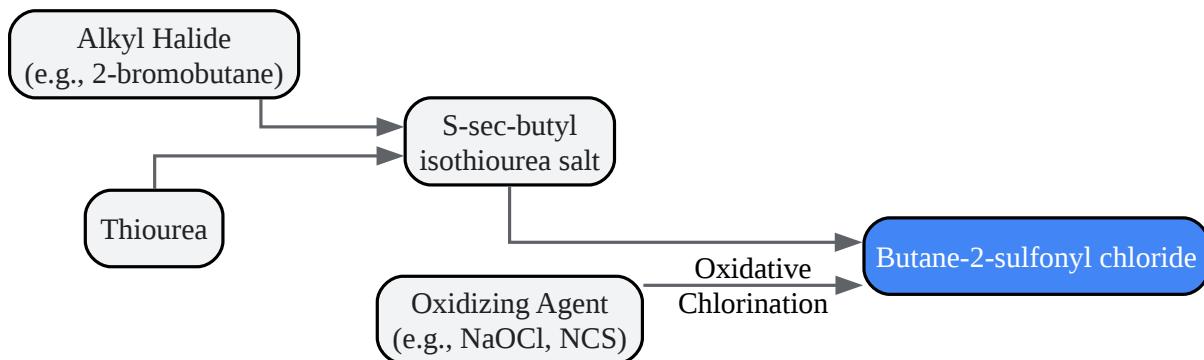
Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for **butane-2-sulfonyl chloride** is presented below.[1][4] This information is crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of **Butane-2-sulfonyl chloride**

Property	Value	Reference
Molecular Weight	156.63 g/mol	[3][5]
Appearance	Colorless liquid	[1]
Topological Polar Surface Area	42.5 Å ²	[4]
Complexity	144	[4]
Rotatable Bond Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
LogP	1.64	[1]

Spectroscopic data is vital for the identification and characterization of **butane-2-sulfonyl chloride**. While specific spectra for **butane-2-sulfonyl chloride** are not readily available, the expected characteristic signals based on related sulfonyl chlorides are as follows:


Table 2: Expected Spectroscopic Characteristics

Technique	Characteristic Features
¹ H NMR	Multiplets corresponding to the ethyl and methyl protons of the sec-butyl group. The proton on the carbon attached to the sulfonyl group would be expected to be the most deshielded.
¹³ C NMR	Four distinct signals for the four carbon atoms of the sec-butyl group.
IR Spectroscopy	Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1410-1370 cm ⁻¹ and 1204-1166 cm ⁻¹ . ^[7]
Mass Spectrometry	The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine-37 isotope. ^[7]

Synthesis and Reactivity

General Synthesis Routes

Alkanesulfonyl chlorides are typically synthesized through the oxidative chlorination of sulfur-containing starting materials, such as thiols or their derivatives.^{[8][9]} A common and environmentally friendly method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea.^[9]

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **butane-2-sulfonyl chloride**.

Reactivity Profile

The primary reactivity of **butane-2-sulfonyl chloride** is centered on the highly electrophilic sulfur atom. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reaction is the foundation for the synthesis of sulfonamides and sulfonate esters.

- Reaction with Amines (Sulfonamide Formation): **Butane-2-sulfonyl chloride** readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.^[2]
- Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, such as pyridine, **butane-2-sulfonyl chloride** reacts with alcohols to yield sulfonate esters.^[10] These esters are excellent leaving groups in nucleophilic substitution reactions.^[10]

Applications in Drug Discovery and Development

The sulfonyl chloride functional group is of significant importance in the pharmaceutical industry.^[2] Sulfonyl chlorides, including **butane-2-sulfonyl chloride**, serve as crucial building blocks for the synthesis of complex molecules with potential therapeutic applications. The resulting sulfonamide and sulfone moieties are present in a wide array of drugs, including

diuretics, antibacterials, and enzyme inhibitors.[11] The incorporation of a sec-butanesulfonyl group can modulate a drug candidate's pharmacokinetic properties, such as solubility and bioavailability.[2]

The development of mild and chemoselective methods for the formation of sulfonyl chlorides from sulfonamides has further expanded their utility in late-stage functionalization, allowing for the diversification of complex drug-like molecules.[12][13]

Safety and Handling

Butane-2-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[5][14] It is also a lachrymator.[15] Therefore, it must be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[14][16] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, and bases.[14][17]

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[14]
- H318: Causes serious eye damage.[14]

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapours/spray.[14]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

Butane-2-sulfonyl chloride is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of compounds for the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for introducing the sec-butanesulfonyl moiety. A

thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. BUTANE-2-SULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. Butane-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. acdlabs.com [acdlabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Butane-2-sulfonyl Chloride: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1271410#butane-2-sulfonyl-chloride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com